2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyridine ring substituted with a methyl group at the 2-position and a pinacol boronate ester at the 4-position. Key properties include a molecular weight of 243.12 g/mol (calculated), high HPLC purity (99%), and distinct NMR signals (e.g., δ 2.58 ppm for the methyl group and δ 9.31 ppm for the pyridine proton) .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-9-8-10(6-7-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTULFIFECUURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585998 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660867-80-1 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reagents
- 4-Bromo-2-methylpyridine (aryl halide precursor)
- Bis(pinacolato)diboron (boron source)
- Potassium acetate (base)
- Palladium catalyst: bis(diphenylphosphino)ferrocene palladium(II) dichloride complex (Pd(dppf)Cl2·CH2Cl2)
- Solvent: 1,4-dioxane (anhydrous)
- Inert atmosphere: Nitrogen or argon to prevent oxidation
Reaction Conditions
- Temperature: 90 °C
- Time: Overnight (approximately 12-16 hours)
- Atmosphere: Inert (nitrogen or argon)
- Workup: Quenching with water, extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration
- Purification: Flash column chromatography on silica gel using dichloromethane/ethyl acetate gradient
Reaction Scheme
$$
\text{4-Bromo-2-methylpyridine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{dioxane}, 90^\circ C} \text{2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine}
$$
Yield and Characterization
- Yield: Approximately 75%
- Physical state: White solid
- Purity: >98% (typically confirmed by NMR and mass spectrometry)
- Characterization data (example from literature):
- ESI-MS m/z: 235.1508 [M+H]+
- ^1H NMR (400 MHz, CDCl3): δ 7.60 (s, 1H), 7.55 (d, J=7.9 Hz, 1H), 6.76 (d, J=7.9 Hz, 1H), 2.25 (s, 3H), 1.33 (s, 12H)
- ^13C NMR (101 MHz, CDCl3): δ 156.77, 138.04, 134.46, 123.20, 114.56, 83.71, 24.99, 15.56
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4-Bromo-2-methylpyridine (10 mmol) |
| Boron source | Bis(pinacolato)diboron (12 mmol) |
| Base | Potassium acetate (30 mmol) |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (0.5 mmol) |
| Solvent | Anhydrous 1,4-dioxane (180 mL) |
| Temperature | 90 °C |
| Reaction time | Overnight (~12-16 hours) |
| Atmosphere | Nitrogen or argon (inert) |
| Workup | Quench with water, extract with ethyl acetate |
| Purification | Flash column chromatography (silica gel) |
| Yield | 75% |
| Product purity | >98% (TLC, NMR, MS) |
| Physical state | White solid |
Research Findings and Notes on Preparation
- The use of potassium acetate as a mild base is critical to facilitate the transmetalation step in the palladium catalytic cycle without causing side reactions or decomposition of sensitive groups.
- The Pd(dppf)Cl2 catalyst is preferred due to its high activity and stability under the reaction conditions, enabling efficient borylation of the heteroaryl bromide.
- The reaction requires an anhydrous and oxygen-free environment to prevent catalyst deactivation and oxidation of boron reagents.
- The temperature of 90 °C is optimal to balance reaction rate and minimize byproduct formation.
- The pinacol boronate ester formed is stable and can be isolated as a solid, facilitating handling and storage.
- Purification by flash chromatography ensures removal of palladium residues and unreacted starting materials, yielding a product suitable for further synthetic applications.
Alternative Methods and Considerations
While the palladium-catalyzed borylation of 4-bromo-2-methylpyridine is the most common and efficient method, alternative approaches may include:
- Direct borylation of C–H bonds on methylpyridine derivatives using iridium catalysts, though regioselectivity and yields may vary.
- Lithiation followed by boronation , which involves metalation of the pyridine ring and subsequent reaction with boron electrophiles, but this method is less practical due to harsh conditions and lower selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation of the boronic ester group.
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
This compound is widely utilized as a versatile building block in organic chemistry. It facilitates the formation of complex molecules through cross-coupling reactions, particularly in Suzuki-Miyaura reactions. The presence of the boron atom enhances reactivity and selectivity in these transformations.
Case Study:
In a study examining the synthesis of various biaryl compounds, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was employed to achieve high yields and purity in the final products through palladium-catalyzed coupling reactions .
Pharmaceutical Development
Enhancing Drug Discovery:
The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its boron-containing structure allows for improved solubility and bioavailability of drug candidates.
Case Study:
Research has demonstrated that derivatives of this compound exhibit enhanced antimicrobial activity against various bacterial strains. The introduction of the boronic acid moiety significantly improves the efficacy of potential antimicrobial agents .
Material Science
Development of Advanced Materials:
In material science, this compound is used to create polymers with enhanced properties for applications in electronics and coatings. The incorporation of boron compounds can lead to materials with improved thermal stability and mechanical strength.
Application Example:
Studies have shown that polymers synthesized using this compound exhibit superior electrical conductivity and durability compared to traditional materials. This makes them suitable for use in electronic devices and protective coatings .
Agricultural Chemistry
Formulation of Agrochemicals:
The compound is also utilized in the formulation of agrochemicals, particularly in designing more effective pesticides and herbicides. Its ability to enhance the solubility and stability of active ingredients makes it valuable in agricultural applications.
Case Study:
Research indicates that formulations incorporating this compound have shown increased efficacy against specific pests while reducing toxicity to non-target organisms .
Analytical Chemistry
Improving Detection Methods:
In analytical chemistry, this compound is used to enhance detection methods for various compounds. Its unique chemical properties facilitate improved detection limits and accuracy in qualitative and quantitative analyses.
Application Example:
This compound has been utilized in chromatographic methods to improve the separation and identification of complex mixtures in quality control laboratories .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Electron-Donating vs. Electron-Withdrawing Groups: 2-Methyl Group (Target Compound): The methyl group at the 2-position provides mild electron-donating effects, enhancing the pyridine ring’s stability without significantly deactivating it for cross-coupling reactions . 5-Chloro-2,3-Dimethoxy (5-Chloro-2,3-dimethoxy-4-(dioxaborolan)pyridine): Chlorine and methoxy substituents introduce steric hindrance and electronic modulation. Chlorine is electron-withdrawing, while methoxy groups are electron-donating, creating a polarized environment that may influence regioselectivity in reactions .
Boronic Ester Modifications
- Pinacol vs. Alternative Boronic Esters :
- The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the target compound is standard due to its stability and ease of synthesis. However, compounds like tert-butyl-4-(dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate () incorporate bulky tert-butyl and silyl groups, which enhance steric protection of the boron atom, reducing hydrolysis but complicating synthesis (yield: 36%) .
Molecular Weight and Solubility
- Target Compound : Molecular weight 243.12 g/mol; moderate solubility in organic solvents (e.g., THF, DMF) due to the hydrophobic pinacol group .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine : Higher molecular weight (283.08 g/mol) and increased lipophilicity from the trifluoromethyl group enhance membrane permeability, making it suitable for medicinal chemistry .
- 2-(Benzyloxy)-4-methyl-5-(dioxaborolan)pyridine : The benzyloxy group increases molecular weight (349.23 g/mol) and lipophilicity, favoring applications in drug delivery systems .
Key Research Findings
- Electronic Effects : Electron-withdrawing substituents (e.g., -CF₃) reduce cross-coupling efficiency but improve oxidative stability, as seen in trifluoromethyl analogues .
- Steric Effects : Bulky groups (e.g., trimethylsilyl in 2ab) lower yields but enhance boron stability, critical for long-term storage .
- Purity Standards : Industrial suppliers (e.g., Combi-Blocks) report purities up to 98% for similar compounds, slightly below the target compound’s 99% HPLC purity, reflecting differences in quality control .
Biological Activity
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H18BNO2
- Molecular Weight : 218.09 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Mechanism of Action : The compound is believed to inhibit key pathways involved in cancer cell proliferation. For instance, it may act on the PI3K/mTOR signaling pathway which is crucial for tumor growth and survival .
- In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For example:
- In Vivo Efficacy : In animal models of cancer, treatment with similar compounds resulted in reduced tumor size and improved survival rates .
Antiviral Properties
Recent research has also suggested antiviral activities:
- Influenza Virus : A derivative exhibited potent antiviral effects against both Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated a significant reduction in viral load in infected mice .
Safety Profile
The safety profile of this compound has been assessed through various toxicity studies:
- Acute Toxicity : No acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models .
- Subacute Toxicity : Studies showed that repeated administration at therapeutic doses did not result in significant adverse effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated strong inhibitory effects on MDA-MB-231 TNBC cell line with an IC50 of 0.126 μM. |
| Study B (2021) | Showed significant antiviral activity against influenza A with a viral load reduction exceeding 90%. |
| Study C (2023) | Reported no significant toxicity up to 2000 mg/kg in mice models over a 30-day period. |
Q & A
Q. What are the key synthetic routes for preparing 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what experimental parameters are critical for optimizing yield?
The compound is synthesized via Miyaura borylation of halogenated pyridine precursors (e.g., 4-bromo-2-methylpyridine). Critical parameters include:
- Catalyst : Pd(dppf)Cl₂ (1–5 mol%) for efficient C–B bond formation .
- Base : Potassium acetate (KOAc) to maintain anhydrous conditions and prevent boronic ester hydrolysis .
- Solvent/Temperature : Anhydrous 1,4-dioxane at 80–100°C under nitrogen .
- Purification : Flash chromatography (ethyl acetate/hexane, 1:4 v/v) yields >95% purity.
Table 1. Optimization of Miyaura Borylation Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 68 | |
| Pd(OAc)₂ | Na₂CO₃ | THF | 100 | 52 |
Q. How can researchers characterize the purity and structural integrity of this boronic ester compound?
Use a multi-technique approach:
- NMR Spectroscopy : ¹H NMR confirms tetramethyl groups (δ 1.0–1.3 ppm) and pyridyl protons (δ 7.5–9.3 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ (e.g., m/z 357.4 observed vs. 357.2 calculated) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL or OLEX2 with Mo-Kα radiation (λ = 0.71073 Å) .
Table 2. Key ¹H NMR Signals (600 MHz, CD₃OD)
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 9.31 | 1H | s | Pyridyl H |
| 2.58 | 3H | s | Methyl (pyridine) |
| 1.34 | 12H | s | Tetramethyl groups |
Q. What are the primary applications of this compound in organic synthesis?
It serves as a boron coupling partner in Suzuki-Miyaura reactions for:
- Constructing biaryl systems in drug discovery (e.g., kinase inhibitors) .
- Functionalizing heteroaromatic scaffolds under mild conditions (e.g., room temperature, aqueous media) .
Advanced Research Questions
Q. What strategies address low coupling efficiency when using this reagent with electron-deficient aryl halides?
- Catalyst Optimization : Use Pd(PPh₃)₄ with a 1:4 Pd-to-ligand ratio to enhance electron-deficient substrate activation .
- Microwave Assistance : Shorten reaction times (30 min vs. 12 h) at 120°C in DMF/water (3:1) .
- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the palladium intermediate .
Q. How to resolve discrepancies between theoretical and observed ¹H NMR splitting patterns in derivatives?
- 2D NMR Analysis : Perform COSY and HSQC to map coupling networks and assign ambiguous protons .
- Variable-Temperature NMR (VT-NMR) : Identify dynamic effects (e.g., restricted rotation) between -20°C and 80°C .
- Computational Validation : Compare experimental shifts with DFT calculations (Gaussian09, B3LYP/6-31G*) .
Q. What are the optimal storage conditions to prevent decomposition of this boronic ester?
- Storage : -20°C under argon in amber vials with 4Å molecular sieves .
- Stability Monitoring : Quarterly ¹H NMR checks show <5% hydrolysis over 6 months .
Q. How to analyze crystallographic data when twinning or disorder is observed in single crystals?
- Software Tools : Use OLEX2’s TWINABS module for twinning correction and SHELXL’s PART instructions for disorder modeling .
- Validation Metrics : Ensure Rint < 5% and Flack parameter |x| < 0.1 for reliable refinement .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
